Scientific Field: Medicinal Chemistry
Summary of the Application: Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Methods of Application: Various synthesis protocols have been reported for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Results or Outcomes: Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development. Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .
Scientific Field: Antibacterial Research
Summary of the Application: Quinoline scaffold has been used to develop antibacterial drugs. The investigation of new bioactive molecules among derivatives of quinoline-carboxylic acid is highly promising .
Methods of Application: Since 1962, 4-quinolone-3-carboxylic acid derivatives have been clinically used as antibacterial agents worldwide .
Results or Outcomes: Many quinoline derivatives are found to have applications as agrochemicals as well as use in the study of bio-organic and bio-organometallic processes .
Scientific Field: Antiprotozoal Research
Summary of the Application: 4-Arylquinoline-2-carboxylate derivatives show antiprotozoal activity against the pathogenic parasite Toxoplasma gondii .
Scientific Field: Antimalarial Research
Summary of the Application: Quinoline is a privileged scaffold that appears as an important construction motif for the development of new drugs. Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Methods of Application: The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .
Results or Outcomes: Quinoline has been found to have antimalarial activities .
Scientific Field: Antifungal Research
Summary of the Application: Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N. It has been found to have antifungal activities .
Scientific Field: Anti-Inflammatory Research
Summary of the Application: Quinoline has been found to have anti-inflammatory activities .
Scientific Field: Agrochemical Research
Summary of the Application: Many quinoline derivatives are found to have applications as agrochemicals .
Scientific Field: Bio-Organic and Bio-Organometallic Processes
Summary of the Application: Quinoline derivatives are used in the study of bio-organic and bio-organometallic processes .
Scientific Field: Anticonvulsant Research
Summary of the Application: Quinoline has been found to have anticonvulsant activities .
Quinoline-2-carboxylic acid can be found naturally as an endogenous metabolite []. Endogenous metabolites are substances produced by normal metabolic processes within an organism.
Quinoline-2-carboxylic acid is a valuable research compound due to the presence of the quinoline ring structure, which is found in various biologically active molecules []. Researchers study quinoline-2-carboxylic acid to understand its properties and potential applications in drug discovery [].
The molecule consists of a bicyclic aromatic ring system composed of a benzene ring fused with a pyridine ring. A carboxylic acid group (COOH) is attached to the second carbon atom of the quinoline ring [].
The planar aromatic ring structure and the presence of the carboxylic acid group contribute to the compound's chemical properties [].
There are various methods for the synthesis of quinoline-2-carboxylic acid documented in scientific literature. Due to safety considerations, specific reaction details are omitted here.
Quinoline-2-carboxylic acid can undergo various reactions typical of carboxylic acids, such as esterification and amidation []. However, due to safety considerations, specific reaction details are omitted here.
Irritant